6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound . It is a unique chemical provided to early discovery researchers . The empirical formula is C9H8N2O2 and the molecular weight is 176.17 .
Molecular Structure Analysis
The molecular structure of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid can be represented by the SMILES stringO=C(O)C(N=C1C=C2)=CN1C=C2C
. The InChI key is RFSQTKHVHYSKLX-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of 6-Methylimidazo[1,2-a]pyridine derivatives often involves palladium- or copper-catalyzed methodologies, demonstrating the compound's role in facilitating the development of novel chemical synthesis approaches. For instance, convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives utilize palladium- or copper-catalyzed aminations, showcasing the compound's versatility in organic chemistry (Enguehard et al., 2003).
- Chemical Modifications : Research has also focused on modifying the 6-Methylimidazo[1,2-a]pyridine framework to explore its chemical properties and potential applications. For example, the development of phosphabarrelene-modified Rh-catalysts for the selective synthesis of hydroxy-functionalized bicyclic imidazoles via tandem reactions highlights the compound's utility in complex chemical transformations (Bäuerlein et al., 2009).
Biological Activities
- Anti-inflammatory Activity : Studies on derivatives of 6-Methylimidazo[1,2-a]pyridine have indicated potential anti-inflammatory and analgesic activities. Research on heterocyclic compounds, including 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, underscores the compound's significance in developing new therapeutic agents with anti-inflammatory properties (Abignente et al., 1982; Di Chiacchio et al., 1998).
Carcinogenicity Studies
- Carcinogen Formation in Cooked Foods : Although outside the specific focus on 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, it is noteworthy that related compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for their carcinogenic potential when formed in cooked meats. These studies highlight the broader context of imidazo[1,2-a]pyridine derivatives in health and safety research (Ito et al., 1991).
Safety and Hazards
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is an analogue of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against mdr-tb and xdr-tb . This suggests that the compound interacts with its targets, possibly by inhibiting essential biochemical processes within the bacterial cells, leading to their death or growth inhibition.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues was found to have good microsomal stability , which could suggest favorable pharmacokinetic properties for this compound as well.
Result of Action
The result of the action of this compound is likely to be the inhibition of growth or killing of tuberculosis-causing bacteria, given its significant activity against MDR-TB and XDR-TB . In an acute TB mouse model, treatment with an imidazo[1,2-a]pyridine analogue led to a significant reduction of bacterial load , suggesting a similar potential outcome for this compound.
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNVUVYSAZFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060034-47-9 |
Source
|
Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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